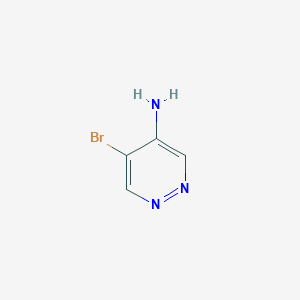

5-Bromopyridazin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromopyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3/c5-3-1-7-8-2-4(3)6/h1-2H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXLLQKHVRNCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733480 | |

| Record name | 5-Bromopyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55928-90-0 | |

| Record name | 5-Bromopyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: Navigating the Synthesis of a Key Heterocyclic Intermediate

An In-depth Technical Guide to the Synthesis of 5-Bromopyridazin-4-amine

This compound (CAS No: 55928-90-0) is a valuable heterocyclic building block in medicinal chemistry and drug development. Its utility has been noted in the preparation of novel glucocorticoid receptor agonists, highlighting its potential in crafting sophisticated therapeutic agents[1][2]. However, the synthesis of this molecule is not without its challenges, primarily revolving around regioselectivity and yield. This guide provides a comprehensive analysis of the known synthetic routes, delves into the underlying chemical principles, and offers field-proven insights to guide researchers in its preparation. We will dissect the available protocols, evaluate their strengths and weaknesses, and propose logical, alternative strategies grounded in established reaction mechanisms.

Chapter 1: Retrosynthetic Analysis and Core Strategic Considerations

The synthesis of this compound can be approached from two primary retrosynthetic directions. The choice between these pathways involves a trade-off between the availability of starting materials and the control of regiochemical outcomes.

-

Route A: Electrophilic Aromatic Substitution. This is the most direct approach, involving the bromination of the commercially available pyridazin-4-amine. The key challenge here is directing the electrophile (bromine) to the C5 position in the presence of an activating amino group and the deactivating influence of the ring nitrogens.

-

Route B: Nucleophilic Aromatic Substitution (SNAr). This strategy involves introducing the amino group onto a pre-functionalized pyridazine ring containing a bromine at C5 and a suitable leaving group at C4. This pathway offers potentially better regiochemical control but hinges on the synthesis of the appropriate di-halogenated precursor.

The logical flow for synthesizing this compound is visualized below.

Caption: High-level retrosynthetic analysis for this compound.

Chapter 2: Protocol Deep Dive — Route A: Direct Bromination of Pyridazin-4-amine

A method for the direct bromination of pyridazin-4-amine has been documented in patent literature[1]. While straightforward, this protocol suffers from significant drawbacks in yield and purity, which are critical considerations for scalability in drug development.

Mechanism and Rationale

This reaction is an electrophilic aromatic substitution. The pyridazine ring is inherently electron-deficient due to the two adjacent nitrogen atoms, making it less reactive towards electrophiles than benzene. However, the amino group at C4 is a powerful activating group that directs electrophiles to the ortho and para positions. In this case, the C5 position is ortho to the amino group, making it a target for bromination.

The choice of acetic acid as a solvent is logical as it can protonate the ring nitrogens, potentially modulating their deactivating effect, while also serving as a polar medium for the reactants[1]. The reaction proceeds at room temperature, suggesting a relatively low activation energy barrier, likely due to the strong activating nature of the amine.

Critical Flaw: Lack of Regioselectivity

The primary issue with this protocol is the formation of a significant isomeric byproduct, 3-bromopyridazin-4-amine[1]. The C3 position is also ortho to the activating amino group, leading to competitive bromination at this site. This co-production necessitates a challenging chromatographic separation, drastically reducing the isolated yield of the desired C5 isomer.

Sources

A Technical Guide to 5-Bromopyridazin-4-amine: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary: 5-Bromopyridazin-4-amine is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique arrangement of a nucleophilic amino group and a synthetically versatile bromine atom on the electron-deficient pyridazine core makes it an invaluable intermediate for constructing complex, biologically active molecules. This guide provides an in-depth analysis of its chemical identity, a detailed protocol for its synthesis with mechanistic insights, comprehensive characterization data, and a discussion of its established applications, particularly in the development of next-generation therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this important compound.

Core Molecular Profile

A foundational understanding of a chemical entity begins with its precise identification and key physical properties. These data are critical for experimental design, safety assessment, and regulatory compliance.

Nomenclature and Identifiers

Chemical Structure

The structure of this compound consists of a pyridazine ring substituted with a bromine atom at position 5 and an amine group at position 4.

Caption: 2D Structure of this compound.

Physicochemical Properties

The following table summarizes the key experimental and predicted properties of this compound, which are essential for planning its use in synthesis and formulation.

| Property | Value | Source |

| Molecular Formula | C₄H₄BrN₃ | [1][2] |

| Molecular Weight | 174.00 g/mol | [2] |

| Appearance | Yellow to brown solid | [3] |

| Boiling Point | 354.9 ± 22.0 °C (Predicted) | [3] |

| Density | 1.844 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 4.50 ± 0.10 (Predicted) | [3] |

| LogP | 0.8213 | [2] |

| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | [3] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved via electrophilic bromination of the precursor, pyridazin-4-amine. The methodology requires careful control of reaction conditions to manage regioselectivity.

Detailed Experimental Protocol: Synthesis from Pyridazin-4-amine

This protocol is adapted from established procedures and provides a validated pathway to the target compound.[3]

Step 1: Reaction Setup

-

In a suitable reaction vessel, dissolve pyridazin-4-amine (1.0 eq, e.g., 1.18 g, 12.41 mmol) in glacial acetic acid (approx. 2.1 mL).

-

Stir the mixture at room temperature in a water bath to ensure complete dissolution and maintain thermal control.

Step 2: Bromination

-

Slowly add bromine (1.0 eq, e.g., 0.638 mL, 12.41 mmol) dropwise to the solution. The slow addition is critical to control the exothermic reaction and minimize the formation of undesired byproducts.

-

Continue stirring the reaction at room temperature for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 3: Work-up and Extraction

-

Carefully neutralize the reaction mixture by the slow addition of 10N sodium hydroxide (NaOH) solution until the pH is basic. Perform this step in an ice bath to manage the heat generated.

-

Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Step 4: Purification

-

Concentrate the dried organic phase under reduced pressure to yield the crude product.

-

Purify the crude material via silica gel column chromatography using a gradient elution of 0-15% methanol in dichloromethane.

-

Expert Note: This purification is crucial as the reaction yields both 3-bromopyridazin-4-amine and the desired this compound.[3] The 5-bromo isomer is typically the second major component to elute from the column.[3]

-

Collect the fractions containing the target product, combine them, and concentrate under vacuum to yield this compound as a solid.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Mechanistic Discussion & Causality

The choice of acetic acid as a solvent is deliberate; it is polar enough to dissolve the starting amine and can help to moderate the reactivity of the bromine. The bromination of pyridazin-4-amine is an electrophilic aromatic substitution reaction. The pyridazine ring is inherently electron-deficient, but the powerful electron-donating effect of the amino group at the C4 position activates the ring towards substitution. However, this activation is not perfectly regioselective, leading to substitution at both the C3 and C5 positions, which explains the formation of the 3-bromo isomer as a significant byproduct.[3] The separation of these constitutional isomers necessitates a careful chromatographic purification, which is a key consideration for process scale-up.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis: ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary tool for structural elucidation.

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (s, 1H), 8.55 (s, 1H), 6.72-6.79 (m, 2H).[3]

Interpreting the ¹H NMR Spectrum

A senior scientist's interpretation of this spectrum provides deeper insight than the raw data alone.

-

δ 8.75 (s, 1H): This singlet corresponds to the proton at the C6 position (H-6) of the pyridazine ring. It appears as a singlet because it has no adjacent protons to couple with. Its downfield shift is characteristic of protons on an electron-deficient aromatic ring.

-

δ 8.55 (s, 1H): This singlet is assigned to the proton at the C3 position (H-3). Similar to H-6, it lacks adjacent protons for coupling.

-

δ 6.72-6.79 (m, 2H): This multiplet (often appearing as a broad singlet) represents the two equivalent protons of the primary amine (-NH₂) group.[3] The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace water in the DMSO solvent.

Applications in Medicinal Chemistry & Drug Development

The true value of this compound lies in its utility as a versatile scaffold for building more complex molecules with therapeutic potential.

Role as a Key Building Block

The compound's structure is bifunctional. The amino group can be used as a handle for amide bond formation or as a directing group. The bromine atom is a key functional group for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions. This dual reactivity allows for the systematic and modular construction of compound libraries for drug screening.

Case Study: Glucocorticoid Receptor Agonists

A significant application of this compound is as a reactant in the synthesis of novel glucocorticoid receptor agonists.[3] The goal of such programs is often to develop drugs with improved therapeutic profiles, such as reducing the severe side effects associated with traditional steroid therapies, like bone density loss.[3] The pyridazine core introduced from this building block can impart unique pharmacological properties and improve parameters like metabolic stability and target affinity.

Application Pathway Diagram

Caption: Synthetic utility of this compound in drug discovery.

Handling, Storage, and Safety

Proper handling and storage are paramount to maintain the integrity of the compound and ensure laboratory safety.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere of nitrogen or argon.[3] Recommended storage temperature is between 2–8 °C to prevent degradation.[2][3]

-

Safety: As with all bromo-aromatic and amine-containing compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

References

-

4-Amino-3-bromopyridine | C5H5BrN2 | CID 26095, PubChem. [Link]

-

This compound (C4H4BrN3), PubChemLite. [Link]

Sources

An In-depth Technical Guide to 5-Bromopyridazin-4-amine (CAS: 55928-90-0)

Introduction

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, pyridazine scaffolds are of significant interest due to their prevalence in biologically active molecules. 5-Bromopyridazin-4-amine, a substituted pyridazine, represents a versatile and highly valuable building block for synthetic chemists. Its unique arrangement of a nucleophilic amino group and a reactive bromine atom on an electron-deficient pyridazine ring provides two distinct points for molecular elaboration. This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, spectral characteristics, reactivity, applications, and safety protocols, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Computational Data

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. This compound is typically a yellow to brown solid.[1] Proper storage under inert gas (Nitrogen or Argon) at 2–8 °C is recommended to ensure its stability and purity.[1][2]

| Property | Value | Source |

| CAS Number | 55928-90-0 | [3] |

| Molecular Formula | C₄H₄BrN₃ | [3] |

| Molecular Weight | 174.00 g/mol | [3] |

| Appearance | Yellow to brown Solid | [1] |

| Boiling Point (Predicted) | 354.9 ± 22.0 °C | [1] |

| Density (Predicted) | 1.844 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.50 ± 0.10 | [1] |

| Storage Conditions | 2–8 °C, under inert gas, sealed, away from moisture and light | [1][2][3] |

| InChIKey | KYXLLQKHVRNCCS-UHFFFAOYSA-N | [4] |

| SMILES | C1=C(C(=CN=N1)N)Br | [3] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | [3] |

| LogP | 0.8213 | [3] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the direct bromination of its parent amine, pyridazin-4-amine. This electrophilic aromatic substitution is a standard yet nuanced procedure where reaction conditions must be carefully controlled to manage selectivity and yield.

Synthetic Scheme: Bromination of Pyridazin-4-amine

The reaction involves the treatment of pyridazin-4-amine with elemental bromine in an acidic medium, typically acetic acid. The acid serves to activate the bromine and protonate the pyridazine ring, influencing the regioselectivity of the substitution.

Caption: Synthesis of this compound from Pyridazin-4-amine.

Detailed Experimental Protocol

The following protocol is adapted from a patented procedure and provides a representative method for laboratory-scale synthesis.[1]

-

Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, dissolve pyridazin-4-amine (1.0 eq) in glacial acetic acid. The reaction is typically performed in a water bath to maintain room temperature.

-

Reagent Addition: Slowly add elemental bromine (1.0 eq) dropwise to the stirring solution. The slow addition is critical to control the reaction exotherm and prevent the formation of di-brominated byproducts.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for approximately 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully neutralize the reaction mixture by the slow addition of a concentrated base, such as 10N NaOH solution, until the pH is neutral or slightly basic. Perform this step in an ice bath to manage the heat of neutralization.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane (DCM), performing the extraction three times to ensure complete recovery.

-

Drying and Concentration: Combine the organic phases and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.

-

Purification: The crude material, which often contains the desired 5-bromo isomer along with the 3-bromo isomer and unreacted starting material, requires purification.[1] This is effectively achieved by column chromatography on silica gel, using a gradient elution system of dichloromethane and methanol.[1] The fractions containing the target compound are collected, combined, and dried under vacuum to yield pure this compound.[1]

Note: This reaction produces a mixture of isomers, with reported yields for the desired 5-bromo product being modest (e.g., ~5.6%).[1] Optimization of reaction conditions may be required to improve selectivity and yield.

Spectroscopic Characterization

Unambiguous characterization of the final product is essential. The following data provides the basis for structural confirmation of this compound.

| Technique | Data / Expected Characteristics |

| ¹H NMR | (400 MHz, DMSO-d₆): δ 8.75 (s, 1H), 8.55 (s, 1H), 6.72-6.79 (m, 2H). The two singlets correspond to the two protons on the pyridazine ring, and the multiplet corresponds to the two protons of the primary amine group.[1] |

| ¹³C NMR | Expected signals for four distinct aromatic carbon atoms. The carbon bearing the bromine (C5) would be shifted upfield due to the heavy atom effect, while the carbon attached to the amino group (C4) would be significantly shielded. |

| Mass Spec. (MS) | The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak will appear as a doublet [M]⁺ and [M+2]⁺ with an approximate 1:1 intensity ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. |

| Infrared (IR) | Characteristic peaks are expected for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N and C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-Br stretching in the lower frequency region (around 500-600 cm⁻¹). |

Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from its two orthogonal reactive sites: the C5-Br bond and the C4-amino group. This allows for sequential, controlled modifications to build molecular complexity.

Reactions at the C-Br Bond

The bromine atom is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. This is the most common and powerful application of this building block in drug discovery programs.

-

Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond.

-

Buchwald-Hartwig Amination: Reaction with amines to form a new C-N bond, creating more complex substituted pyridazines.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Stille Coupling: Reaction with organostannanes.

-

Heck Reaction: Reaction with alkenes.

Reactions at the Amino Group

The primary amino group is a potent nucleophile and can undergo a variety of standard transformations:

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can be subsequently displaced by a wide range of nucleophiles.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery

The pyridazine core is a known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a key starting material for accessing novel derivatives for screening and lead optimization.

A notable application is its use as a reactant in the preparation of potent and selective glucocorticoid receptor (GR) agonists.[1] These compounds have potential therapeutic applications in inflammatory diseases with a reduced risk of clinical bone side effects, a common drawback of traditional glucocorticoids.[1] The ability to use the bromo-substituent for cross-coupling allows for the systematic exploration of the chemical space around the pyridazine core, which is essential for developing structure-activity relationships (SAR) and optimizing drug properties like potency, selectivity, and pharmacokinetic profiles.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

| Hazard Class | Statement |

| Acute Toxicity, Oral | May be harmful if swallowed. |

| Skin Corrosion/Irritation | Causes skin irritation.[5] |

| Eye Damage/Irritation | Causes serious eye irritation.[5] |

| Respiratory Irritation | May cause respiratory irritation.[5] |

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably a chemical fume hood.[6]

-

Avoid contact with skin and eyes.[5]

-

Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[5][6]

-

Wash hands thoroughly after handling.[5]

Storage

-

Store in a tightly closed container in a dry, well-ventilated place.[2]

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

-

Incompatible materials include strong oxidizing agents.[5]

Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is a foundational building block for the synthesis of complex heterocyclic molecules. Its dual reactivity allows for a wide range of chemical transformations, making it an indispensable tool for medicinal chemists. From the development of novel anti-inflammatory agents to its broader application in creating compound libraries, this intermediate provides a reliable and versatile platform for innovation in drug discovery. A thorough understanding of its synthesis, reactivity, and handling is key to unlocking its full potential in the research and development pipeline.

References

-

Intermediate 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine . Fuxin Custchem Fine Chemical Co.,Ltd. Available at: [Link]

Sources

5-Bromopyridazin-4-amine: A Comprehensive Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 5-Bromopyridazin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, detailed synthetic protocols, comprehensive spectral characterization, and its application as a key building block in the development of targeted therapeutics, with a particular focus on selective glucocorticoid receptor agonists.

Core Molecular Attributes

This compound is a pyridazine derivative characterized by the presence of a bromine atom and an amine group on the heterocyclic ring. These functional groups are pivotal to its reactivity and utility as a synthetic intermediate.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight, which are fundamental for all stoichiometric calculations in synthesis and analysis.

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be considered as estimates.

| Property | Value | Source |

| Boiling Point | 354.9 ± 22.0 °C | Predicted[2] |

| Density | 1.844 ± 0.06 g/cm³ | Predicted[2] |

| pKa | 4.50 ± 0.10 | Predicted[2] |

| Appearance | Yellow to brown solid | [2] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [2] |

Synthesis and Mechanism

The synthesis of this compound is a critical process for its availability in research and development. The most commonly cited method involves the bromination of a pyridazin-4-amine precursor.

Synthetic Workflow

The synthesis of this compound can be achieved through the electrophilic bromination of pyridazin-4-amine. The reaction proceeds by the activation of bromine, which then attacks the electron-rich pyridazine ring. The regioselectivity of the bromination is influenced by the electronic properties of the heterocyclic system.

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol is a general procedure for the synthesis of this compound from pyridazin-4-amine[2]:

-

Dissolution: Dissolve pyridazin-4-amine (1.0 equivalent) in acetic acid in a suitable reaction vessel equipped with a stirrer, maintaining the temperature at room temperature using a water bath.

-

Bromination: Slowly add bromine (1.0 equivalent) dropwise to the solution. The reaction is typically allowed to proceed for one hour.

-

Neutralization and Extraction: After the reaction is complete, neutralize the mixture with a 10N NaOH solution. Extract the product from the aqueous layer using dichloromethane (3x).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a dichloromethane/methanol gradient. This step is crucial to separate the desired 5-bromo isomer from other brominated byproducts.

Spectral Analysis and Characterization

Thorough spectral analysis is essential to confirm the identity and purity of the synthesized this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the following peaks are characteristic[2]:

| Chemical Shift (δ) | Multiplicity | Assignment |

| 8.75 ppm | Singlet | 1H, Pyridazine ring proton |

| 8.55 ppm | Singlet | 1H, Pyridazine ring proton |

| 6.72-6.79 ppm | Multiplet | 2H, Amine protons (-NH₂) |

Note: Spectra are typically recorded in DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies for this compound would include:

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3300 | N-H stretching (amine) |

| 1650-1580 | N-H bending (amine) |

| 1600-1450 | C=C and C=N stretching (aromatic ring) |

| 800-600 | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The mass spectrum of this compound will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with peaks corresponding to the molecular ion [M]⁺ and/or the protonated molecule [M+H]⁺.

Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapies. Its primary reported application is as a reactant in the preparation of glucocorticoid receptor (GR) agonists, which are under investigation for their potential to offer anti-inflammatory and immunomodulatory effects with fewer side effects than traditional corticosteroids.[2][3][4]

Role as a Precursor for Selective Glucocorticoid Receptor Agonists

The glucocorticoid receptor is a nuclear receptor that mediates the effects of glucocorticoids. Its activity can be broadly divided into two mechanisms:

-

Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the DNA, leading to the upregulation of gene expression. This pathway is associated with many of the metabolic side effects of glucocorticoids.[3][4]

-

Transrepression: The GR monomer interacts with and inhibits other transcription factors, such as NF-κB and AP-1, leading to the downregulation of pro-inflammatory genes. This pathway is believed to be responsible for the anti-inflammatory effects.[3][4]

Selective Glucocorticoid Receptor Agonists (SEGRAs) are designed to preferentially induce transrepression over transactivation, thereby separating the desired anti-inflammatory effects from the unwanted metabolic side effects. This compound provides a scaffold that can be elaborated to create ligands that selectively modulate the conformation of the GR, favoring the transrepression pathway.

Caption: Mechanism of action of a SEGRA derived from this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug discovery professionals. Its well-defined structure and reactive functional groups allow for its incorporation into complex molecules with tailored biological activities. The application of this compound in the development of selective glucocorticoid receptor agonists highlights its potential in creating safer and more effective therapies for inflammatory and autoimmune diseases. A thorough understanding of its synthesis, characterization, and reactivity is paramount for its successful application in advanced research.

References

-

Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. (2025). ResearchGate. Available at: [Link]

-

Synthesis and Antiproliferative Evaluation of Novel 5-Substituted Pyridazin-4-Amine Derivatives. (n.d.). ResearchGate. Available at: [Link]

-

5-bromo-3,6-dichloropyridazin-4-amine (C4H2BrCl2N3). PubChemLite. Available at: [Link]

- A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradi

-

Synthesis and Anti-Cancer Activity of the Novel Selective Glucocorticoid Receptor Agonists of the Phenylethanolamine Series. (2024). PubMed. Available at: [Link]

-

Natural and synthetic compounds as dissociated agonists of glucocorticoid receptor. (2020). PubMed. Available at: [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). MDPI. Available at: [Link]

-

5-Bromopyridazin-3-amine. PubChem. Available at: [Link]

-

Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. (2020). ResearchGate. Available at: [Link]

-

5-Bromo-4-methoxypyridin-2-amine. PubChem. Available at: [Link]

-

Synthesis and Anti-Cancer Activity of the Novel Selective Glucocorticoid Receptor Agonists of the Phenylethanolamine Series. (2024). MDPI. Available at: [Link]

-

Synthesis and Anti-Cancer Activity of the Novel Selective Glucocorticoid Receptor Agonists of the Phenylethanolamine Series. (2024). ResearchGate. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). MDPI. Available at: [Link]

- Drug Insight: selective agonists and antagonists of the glucocorticoid receptor. (n.d.). Nature Clinical Practice Endocrinology & Metabolism, 2(11), 611-621.

-

Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. (2021). PubMed. Available at: [Link]

-

A reducing-difference IR-spectral study of 4-aminopyridine. (2004). ResearchGate. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound CAS#: 55928-90-0 [m.chemicalbook.com]

- 3. Synthesis and Anti-Cancer Activity of the Novel Selective Glucocorticoid Receptor Agonists of the Phenylethanolamine Series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural and synthetic compounds as dissociated agonists of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyridazine Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Abstract

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has evolved from a laboratory curiosity to a privileged scaffold in modern medicinal chemistry.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery and history of pyridazine derivatives, charting their progression from early synthetic explorations to their current status as key components in a variety of therapeutic agents. We will delve into the fundamental and advanced synthetic methodologies, elucidating the chemical principles that underpin these transformations. Furthermore, this guide will explore the vast pharmacological landscape of pyridazine-containing compounds, highlighting their significance in contemporary drug discovery and development for researchers, scientists, and professionals in the pharmaceutical industry.

A Historical Perspective: The Genesis of Pyridazine Chemistry

The story of pyridazine is intrinsically linked to the pioneering era of heterocyclic chemistry in the late 19th century. While naturally occurring pyridazines are rare, a factor that may have contributed to their later investigation compared to isomers like pyrimidine, their synthetic accessibility opened the door to a rich field of chemical and biological exploration.[3][4]

The first synthesis of a pyridazine derivative is credited to the eminent German chemist Emil Fischer in 1886.[3][4] During his seminal work on the Fischer indole synthesis, he prepared the first pyridazine through the condensation of phenylhydrazine and levulinic acid.[4] Shortly after, the parent pyridazine heterocycle was synthesized by Tauber in 1895.[3][5] These early syntheses, born out of broader investigations into the reactions of hydrazines, laid the fundamental groundwork for the entire class of compounds. The term "pyridazine" itself was coined by Knorr.[3]

While these initial discoveries were significant from a chemical standpoint, the biological potential of pyridazines remained largely unexplored for several decades. The impetus for a deeper investigation into their pharmacological properties gained momentum in the mid-20th century, fueled by the broader search for novel therapeutic agents. This exploration has since revealed that the pyridazine nucleus is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[6][7]

Foundational Synthetic Strategies for the Pyridazine Core

The construction of the pyridazine ring system is predominantly based on the reaction of a hydrazine or its derivative with a 1,4-dicarbonyl compound or a synthon with equivalent reactivity. This fundamental approach has been refined and expanded over the years, but the core principle of forming the N-N bond and subsequent cyclization remains central to many classical methods.

The Paal-Knorr Synthesis and its Variants

The most common and direct method for synthesizing substituted pyridazines is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with hydrazine.[8] This method is particularly effective for preparing alkyl- or aryl-substituted pyridazines.[8]

The causality behind this experimental choice lies in the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons. The reaction proceeds through a di-imine intermediate, which then undergoes cyclization and subsequent aromatization, often through oxidation, to yield the stable pyridazine ring.

Experimental Protocol: A Representative Paal-Knorr Synthesis of a Dihydropyridazine

Objective: To synthesize a 1,6-dihydropyridazine via the condensation of a 1,4-dicarbonyl compound with hydrazine, which can then be aromatized.

Materials:

-

1,4-Diketone (e.g., hexane-2,5-dione)

-

Hydrazine hydrate

-

Ethanol (solvent)

-

Oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone - DDQ)

-

Dichloromethane (solvent for oxidation)

-

Glacial acetic acid (optional, as catalyst)

Procedure:

-

Condensation:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-diketone (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1-1.2 equivalents) dropwise to the solution. A small amount of glacial acetic acid can be added to catalyze the reaction.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The dihydropyridazine product may precipitate out of solution. If not, the solvent can be removed under reduced pressure.

-

-

Aromatization:

-

Dissolve the crude dihydropyridazine in dichloromethane.

-

Add DDQ (1.1 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring the reaction by TLC.

-

After completion, filter the reaction mixture to remove the hydroquinone byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude pyridazine product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).

-

Self-Validation: The identity and purity of the synthesized pyridazine can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The melting point of the crystalline product should also be determined and compared to literature values if available.

Synthesis from Maleic Anhydride and its Derivatives

Another classical and highly effective method involves the condensation of hydrazine derivatives with maleic anhydride or related compounds.[8] This approach is particularly useful for the synthesis of pyridazinones, which are pyridazine derivatives containing a carbonyl group in the ring.[6][7]

The reaction of maleic hydrazide, readily prepared from maleic anhydride and hydrazine, serves as a versatile starting material for a variety of pyridazine derivatives. The reactivity of the pyridazinone ring allows for further functionalization, making this a strategic pathway in medicinal chemistry.

Modern Synthetic Methodologies and Innovations

While classical methods remain valuable, the demand for more efficient, diverse, and environmentally friendly synthetic routes has driven significant innovation in pyridazine chemistry. These modern approaches often employ metal catalysis, multicomponent reactions, and novel cycloaddition strategies.

Inverse Electron-Demand Diels-Alder (iEDDA) Reactions

A powerful and elegant strategy for constructing the pyridazine ring is the inverse electron-demand Diels-Alder (iEDDA) reaction. This approach typically involves the cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile. The resulting cycloadduct then undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen gas to form the aromatic pyridazine ring.

More recently, aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines have been shown to be a highly regioselective method for synthesizing 6-aryl-pyridazin-3-amines under neutral, metal-free conditions.[9] This highlights the move towards more sustainable and atom-economical synthetic strategies.[9]

Caption: Workflow for pyridazine synthesis via iEDDA reaction.

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer significant advantages in terms of efficiency and molecular diversity. Several MCRs have been developed for the synthesis of highly functionalized pyridazine derivatives, streamlining the construction of complex molecules.

The Pharmacological Significance of Pyridazine Derivatives

The pyridazine scaffold is considered a "wonder nucleus" in medicinal chemistry due to the wide array of pharmacological activities exhibited by its derivatives.[6][7] The two adjacent nitrogen atoms in the pyridazine ring are capable of acting as hydrogen bond acceptors, which can be crucial for drug-target interactions.[2] Furthermore, the pyridazine ring can serve as a bioisosteric replacement for other aromatic systems like phenyl, pyridine, or pyrimidine rings, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility and metabolic stability.

A Broad Spectrum of Biological Activities

Pyridazine and pyridazinone derivatives have been reported to possess a diverse range of biological activities, including:

-

Cardiovascular Effects: Several pyridazine derivatives have been developed as cardiotonic agents, vasodilators, and antihypertensive drugs.[8][10] Marketed drugs like Levosimendan, used for congestive heart failure, contain the pyridazine core.[8]

-

Anti-inflammatory and Analgesic Properties: Many pyridazinone derivatives act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes.[6][8] Emorfazone, for instance, is an analgesic and anti-inflammatory drug marketed in Japan.[6][10]

-

Anticancer Activity: The pyridazine scaffold is a key feature in numerous anticancer agents that target a variety of biological processes involved in cancer progression.[1][11] These include inhibitors of kinases, glutaminase, and other enzymes crucial for tumor growth.[11]

-

Antimicrobial and Antiviral Effects: Various pyridazine derivatives have demonstrated efficacy against a range of microbial pathogens, including bacteria, fungi, and viruses.[6][12]

-

Central Nervous System (CNS) Activity: Pyridazine-containing compounds have been investigated for their potential as antidepressants, anxiolytics, and anticonvulsants.[7] The drug Minaprine, formerly used as an antidepressant, is a notable example.[2]

Marketed Drugs Containing the Pyridazine Moiety

The therapeutic relevance of the pyridazine core is underscored by its presence in several marketed drugs. This demonstrates the successful translation of fundamental research in pyridazine chemistry to clinically effective medicines.

| Drug Name | Therapeutic Class | Key Structural Feature |

| Minaprine | Antidepressant (withdrawn) | 3-Aminopyridazine |

| Hydralazine | Antihypertensive | Phthalazine (benzo[d]pyridazine) |

| Cefozopran | Antibiotic | Cephalosporin with a pyridazine-containing side chain |

| Relugolix | GnRH Receptor Antagonist | 3-Aminopyridazine |

| Deucravacitinib | TYK2 Inhibitor | 3-Aminopyridazine |

| Ponatinib | Kinase Inhibitor | Imidazo[1,2-b]pyridazine |

This table is a representative, not exhaustive, list.[2][4]

Caption: The logical flow from synthesis to drug development.

Future Directions and Conclusion

The field of pyridazine chemistry continues to be a vibrant and productive area of research. The ongoing development of novel synthetic methodologies, particularly those that are more sustainable and efficient, will undoubtedly lead to the creation of new and diverse pyridazine-based compound libraries. The inherent versatility of the pyridazine scaffold as a pharmacophore ensures its continued importance in drug discovery programs targeting a wide range of diseases.

As our understanding of the molecular basis of diseases deepens, the rational design of pyridazine derivatives with specific biological targets will become increasingly sophisticated. The rich history and ever-expanding synthetic toolkit for this "wonder nucleus" suggest that pyridazine-containing compounds will remain at the forefront of medicinal chemistry for the foreseeable future, offering hope for the development of new and improved therapies.

References

- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.

- PMC - NIH. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.

- IJCRT.org. (n.d.). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.

- Bentham Science Publishers. (2024, March 1). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases.

- PubMed. (2024, September 1). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review.

- Bentham Science. (n.d.). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases.

- Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion.

- PubMed. (2021, January 1). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules.

- Organic Chemistry Portal. (n.d.). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.

- NIH. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.

- PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.

- INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.

- Biomolecules & Therapeutics. (n.d.). Pyridazine Derivatives Developed as Medicines.

- Scirp.org. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.

- Wikipedia. (n.d.). Pyridazine.

- PharmaBlock. (n.d.). Pyridazines in Drug Discovery.

Sources

- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iglobaljournal.com [iglobaljournal.com]

- 4. Pyridazine - Wikipedia [en.wikipedia.org]

- 5. sphinxsai.com [sphinxsai.com]

- 6. sarpublication.com [sarpublication.com]

- 7. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 8. ijcrt.org [ijcrt.org]

- 9. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 5-Bromopyridazin-4-amine: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Bromopyridazin-4-amine (CAS No: 55928-90-0), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] The document details its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and drug development professionals to aid in the identification, characterization, and quality control of this molecule.

Disclaimer: The spectroscopic data presented in this guide are computationally predicted and are intended to serve as a reference for experimental verification. While prediction algorithms are highly sophisticated, experimental data should be acquired for definitive structural confirmation.

Molecular Structure and Overview

This compound is a substituted pyridazine, a class of diazine heterocycles with two adjacent nitrogen atoms.[1] The presence of a bromine atom and an amine group on the pyridazine ring imparts specific spectroscopic characteristics that are crucial for its identification.

Molecular Formula: C₄H₄BrN₃[2] Molecular Weight: 174.00 g/mol [2]

The structural features, including the aromatic ring, the C-Br bond, and the N-H bonds of the primary amine, give rise to distinct signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound provide valuable information about its structure.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridazine ring and the amine group. The chemical shifts are influenced by the electronegativity of the nitrogen and bromine atoms and the aromatic ring current.

Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.5 - 8.7 | Singlet | H-6 |

| ~8.0 - 8.2 | Singlet | H-3 |

| ~6.5 - 7.0 | Broad Singlet | -NH₂ |

Interpretation:

-

The two protons on the pyridazine ring (H-3 and H-6) are expected to appear as singlets due to the lack of adjacent protons for coupling.

-

The downfield chemical shifts of H-3 and H-6 are attributed to the deshielding effect of the electronegative nitrogen atoms within the aromatic ring.

-

The amine protons (-NH₂) are expected to appear as a broad singlet, a characteristic feature of exchangeable protons. The chemical shift of the amine protons can vary depending on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C-4 |

| ~150 - 155 | C-6 |

| ~130 - 135 | C-3 |

| ~115 - 120 | C-5 |

Interpretation:

-

Four distinct signals are expected, corresponding to the four carbon atoms in the pyridazine ring.

-

The carbon atom attached to the amine group (C-4) is expected to be the most downfield due to the strong deshielding effect of the nitrogen atom.

-

The carbon atom bonded to the bromine (C-5) will also be significantly deshielded.

-

The chemical shifts of C-3 and C-6 are influenced by the adjacent nitrogen atoms.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

Spectrometer Setup and Data Acquisition:

-

Insert the prepared NMR tube into the NMR spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon atom.

Visualization of NMR Assignments

Sources

Solubility of 5-Bromopyridazin-4-amine in organic solvents

An In-depth Technical Guide to the Solubility of 5-Bromopyridazin-4-amine in Organic Solvents for Pharmaceutical Development

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy.[1][2] this compound, a heterocyclic amine, represents a scaffold of significant interest in medicinal chemistry. However, a comprehensive understanding of its solubility profile in various organic solvents—a prerequisite for efficient process development, formulation, and preclinical screening—is not widely documented. This technical guide provides a foundational framework for researchers, chemists, and formulation scientists. It outlines the theoretical principles governing the solubility of this compound based on its physicochemical properties and presents a robust, step-by-step experimental protocol for its empirical determination using the gold-standard shake-flask method.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical science.[2] For an orally administered drug, dissolution is the rate-limiting step for absorption; an API must be in solution to permeate biological membranes and enter systemic circulation.[2][3] Insufficient solubility can lead to a cascade of developmental challenges, including:

-

Low Bioavailability: Poorly soluble compounds often exhibit incomplete and erratic absorption, compromising therapeutic efficacy.[2][4]

-

Formulation Hurdles: Developing stable and effective dosage forms for insoluble compounds is complex and costly.[1][3]

-

Inaccurate Preclinical Data: Compound precipitation in in vitro assays can lead to misleading structure-activity relationship (SAR) data, hindering the drug discovery process.[4][5]

Given that over 40% of new chemical entities are poorly soluble in aqueous media, a thorough characterization of their solubility in both aqueous and organic systems is imperative from the earliest stages of development.[2][4] This guide focuses specifically on this compound, providing the necessary tools to build a comprehensive solubility profile.

Physicochemical Characterization of this compound

Understanding the intrinsic properties of a molecule is the first step in predicting its solubility behavior. The structure of this compound, featuring a polar pyridazine core, a hydrogen-bond-donating amine group, and an electronegative bromine atom, dictates its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₄H₄BrN₃ | [6] |

| Molecular Weight | 174.00 g/mol | [6] |

| Appearance | Yellow to brown solid | [7] |

| Predicted Boiling Point | 354.9 ± 22.0 °C | [7] |

| Predicted Density | 1.844 ± 0.06 g/cm³ | [7] |

| Predicted pKa | 4.50 ± 0.10 | [7] |

Causality Analysis:

-

Polarity and Hydrogen Bonding: The presence of the amine (-NH₂) group and the nitrogen atoms in the pyridazine ring allows this compound to act as both a hydrogen bond donor and acceptor. This suggests a strong affinity for polar solvents, particularly those that can also engage in hydrogen bonding (polar protic solvents).

-

pKa: The predicted pKa of 4.50 indicates that this compound is a weak base.[7] Its solubility in aqueous systems will be pH-dependent, increasing in acidic conditions due to the formation of a more soluble protonated salt.

-

Principle of "Like Dissolves Like": Based on its polar and hydrogen-bonding nature, the molecule is expected to exhibit higher solubility in polar solvents (e.g., DMSO, DMF, Methanol) and significantly lower solubility in non-polar solvents (e.g., Hexane, Toluene).[8]

Rationale for Solvent Selection in Experimental Studies

A systematic approach to solvent selection is crucial for building a useful solubility profile. Solvents should be chosen to represent a range of polarities and functionalities commonly used in pharmaceutical development.

| Solvent Class | Example Solvents | Rationale for Inclusion | Predicted Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | High dipole moments effectively solvate polar molecules. DMSO is a common solvent for initial compound screening. | High |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Water | Capable of hydrogen bonding, which should strongly interact with the amine and pyridazine nitrogens. | Moderate to High |

| Non-Polar | Hexane, Toluene, Dichloromethane (DCM) | Used in synthesis and purification; data is relevant for process chemistry. DCM has a moderate dipole moment. | Low to Very Low |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Common reaction and extraction solvents with moderate polarity. | Low to Moderate |

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the industry-standard technique for determining equilibrium solubility.[9] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved API.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[10][12]

-

Disposal: Dispose of waste according to institutional and local regulations.

Materials and Reagents

-

This compound (solid)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with screw caps (e.g., 2-4 mL)

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Autosampler vials for analysis

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation of Stock Standard: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to create a concentrated stock solution for analytical quantification.

-

Calibration Curve: Prepare a series of dilutions from the stock standard to generate a calibration curve using the chosen analytical method (HPLC or UV-Vis). This is essential for accurate concentration measurement.

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is 2-5 mg of solid.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time. A minimum of 24 hours is recommended to ensure equilibrium is reached, though preliminary tests at different time points (e.g., 24, 48, 72 hours) can confirm this.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter directly into an autosampler vial.[9] This step is critical to remove all undissolved particles.

-

Dilution: Immediately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the calibration curve. This also prevents potential precipitation upon cooling.[9]

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of dissolved this compound.

-

Calculation: Calculate the solubility using the measured concentration, accounting for the dilution factor. Express the final result in units such as mg/mL or µg/mL.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Assay.

Data Presentation and Interpretation

The empirically determined solubility data should be compiled into a clear and concise table. This allows for easy comparison across different solvent systems and provides a valuable reference for future development activities.

Table Template for Experimental Solubility Data of this compound at 25 °C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Observations |

| Polar Aprotic | DMSO | 7.2 | Experimental Value | e.g., Clear solution |

| DMF | 6.4 | Experimental Value | e.g., Clear solution | |

| Acetonitrile | 5.8 | Experimental Value | e.g., Hazy | |

| Polar Protic | Methanol | 5.1 | Experimental Value | e.g., Clear solution |

| Ethanol | 4.3 | Experimental Value | e.g., Undissolved solid | |

| Non-Polar | Dichloromethane | 3.1 | Experimental Value | e.g., Undissolved solid |

| Toluene | 2.4 | Experimental Value | e.g., Undissolved solid | |

| Hexane | 0.1 | Experimental Value | e.g., Undissolved solid |

Application of Data:

-

Process Chemistry: Solubility data in solvents like acetonitrile, DCM, and toluene informs choices for reaction conditions and purification strategies (e.g., crystallization).

-

Formulation Science: High solubility in solvents like DMSO or alcohols can guide the development of liquid formulations for preclinical toxicity studies.[13]

-

Crystallization Studies: Understanding the solubility profile is fundamental to designing crystallization processes for API polymorph screening and manufacturing.

Conclusion

While public data on the solubility of this compound is scarce, a robust profile can be generated through systematic and well-designed experimentation. By leveraging an understanding of its physicochemical properties to guide solvent selection and employing the standardized shake-flask protocol detailed herein, researchers can obtain the high-quality data necessary to de-risk and accelerate the drug development process. This guide provides both the theoretical foundation and the practical methodology to empower scientists in this critical characterization step.

References

- Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.

- Slideshare. (n.d.). Solubility and its Importance.pptx.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics.

- National Institutes of Health (NIH). (2012). Drug Solubility: Importance and Enhancement Techniques.

- BMG LABTECH. (2023).

- ChemicalBook. (n.d.). This compound CAS#: 55928-90-0.

- Unknown. (n.d.).

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-AMINO-5-BROMO-2-CHLOROPYRIDINE.

- World Health Organiz

- Unipd. (2024). Predicting drug solubility in organic solvents mixtures.

- Sigma-Aldrich. (2025).

- World Health Organization (WHO). (2018).

- Thermo Fisher Scientific. (2024).

- Unknown. (2025).

- ChemScene. (n.d.). 55928-90-0 | this compound.

- BYJU'S. (n.d.). Factors Affecting Solubility.

- Angene Chemical. (2021).

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubility and its Importance.pptx [slideshare.net]

- 4. ucd.ie [ucd.ie]

- 5. bmglabtech.com [bmglabtech.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound CAS#: 55928-90-0 [m.chemicalbook.com]

- 8. byjus.com [byjus.com]

- 9. who.int [who.int]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. angenechemical.com [angenechemical.com]

- 13. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

The Ascendant Therapeutic Potential of Brominated Pyridazines: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyridazine Scaffold and the Strategic Role of Bromination

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its inherent physicochemical properties, including its planarity, hydrogen bonding capabilities, and dipole moment, make it an attractive framework for the design of novel therapeutic agents.[1] The diverse biological activities exhibited by pyridazine derivatives are extensive, spanning anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[2][3]

The strategic incorporation of a bromine atom onto the pyridazine ring or its substituents can profoundly influence the compound's biological profile. Bromine, as a halogen, can modulate several key parameters:

-

Lipophilicity: The introduction of bromine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

-

Electronic Effects: Bromine's electron-withdrawing nature can alter the electron density of the pyridazine ring system, thereby influencing its interaction with biological targets.

-

Steric Bulk: The size of the bromine atom can provide crucial steric hindrance or facilitate specific van der Waals interactions within the binding pocket of a target protein, leading to enhanced potency and selectivity.

-

Metabolic Stability: Bromination can block sites of metabolic degradation, prolonging the half-life of the compound.

This technical guide provides an in-depth exploration of the potential biological activities of brominated pyridazines, offering insights into their mechanisms of action, quantitative data on their efficacy, and detailed protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Anticancer Activity of Brominated Pyridazines

The proliferation of cancer cells is often driven by aberrant signaling pathways. Several brominated pyridazine derivatives have demonstrated significant potential as anticancer agents by targeting key components of these pathways.

Mechanism of Action: Targeting Kinase Signaling

A prominent mechanism through which brominated pyridazines exert their anticancer effects is the inhibition of protein kinases, particularly those involved in angiogenesis and cell cycle regulation. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 can effectively starve tumors and impede their growth.[4] Additionally, targeting cyclin-dependent kinases (CDKs) can disrupt the cell cycle, leading to apoptosis of cancer cells.

The brominated pyridazine scaffold can act as a bioisostere for other heterocyclic systems known to bind to the ATP-binding site of kinases. The bromine atom can form specific halogen bonds or hydrophobic interactions within the kinase domain, contributing to high-affinity binding and potent inhibition.

Quantitative Data: In Vitro Anticancer Activity of Brominated Pyridazines

The following table summarizes the in vitro cytotoxic activity of representative brominated pyridazine derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| Bromo derivative 6e | RAW264.7 (Macrophage) | Comparable to celecoxib | [4] |

| Bromo-substituted pyridazinone | SW620 (Colon Carcinoma) | 0.4 - 0.7 | |

| Pyridazinone Derivative [I] | Macrophage cultures | More effective than [II] | [5] |

| 4-bromophenyl pyridazinone | - | - | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for potential anticancer compounds.[6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the brominated pyridazine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.

Visualization: Experimental Workflow for Anticancer Screening

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of brominated pyridazines.

Antimicrobial Activity of Brominated Pyridazines

The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Brominated pyridazines have emerged as a promising class of compounds with activity against a range of bacteria and fungi.[8]

Mechanism of Action: Disruption of Essential Bacterial Processes

The precise antimicrobial mechanisms of brominated pyridazines are still under investigation, but they are thought to involve the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity. The lipophilic nature of these compounds, enhanced by the bromine atom, may facilitate their passage through the bacterial cell wall and membrane. Once inside the cell, they may interact with various targets, including DNA gyrase, an enzyme crucial for bacterial DNA replication.[9]

Quantitative Data: In Vitro Antimicrobial Activity of Brominated Pyridazines

The following table presents the Minimum Inhibitory Concentration (MIC) values for several brominated pyridazine derivatives against representative bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

| Compound ID/Series | Target Microorganism | MIC (µg/mL) | Reference |

| Brominated dihydroxyacetophenone | Pseudomonas aeruginosa | Significant activity | [10] |

| 2-Bromo-1-{4-[4-bromo-6-(3,4-dichloro-phenyl)-pyridazin-3-ylamino]-phenyl}-ethanone | Gram-positive & Gram-negative bacteria, Yeast | Good activity | [11] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[12][13]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the agent at which no growth is observed.[14][15]

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the brominated pyridazine compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a sterile 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

-

Reading of Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth. A reading aid such as a viewing box can be used.

-

Confirmation (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in CFU.

Visualization: Broth Microdilution Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of brominated pyridazines.

Anti-inflammatory Activity of Brominated Pyridazines

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Brominated pyridazines have shown promise as anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade.[4]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes